5-Acetyl-2-hydroxybenzonitrile

描述

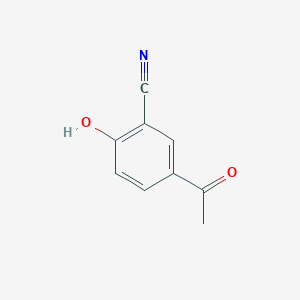

5-Acetyl-2-hydroxybenzonitrile (CAS: 39055-82-8) is a substituted benzonitrile derivative characterized by a hydroxyl group at the 2-position, an acetyl group at the 5-position, and a nitrile functional group. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure enables diverse reactivity, including participation in hydrogen bonding (via the hydroxyl group) and electrophilic substitution reactions (due to the electron-withdrawing nitrile and acetyl groups) .

Synonyms for this compound include 5-Acetyl-2-hydroxybenzenecarbonitrile and 2-Hydroxy-5-acetylbenzonitrile. It is commercially available from multiple suppliers, reflecting its utility in research and industrial applications .

属性

IUPAC Name |

5-acetyl-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWTUSTUKXYQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600383 | |

| Record name | 5-Acetyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39055-82-8 | |

| Record name | 5-Acetyl-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39055-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The reaction employs sodium ethanethiolate (NaSEt) as a nucleophile in N,N-Dimethylformamide (DMF) at elevated temperatures (70–80°C). The mechanism proceeds via the formation of a thioether intermediate, followed by acid work-up to yield the final product.

Reaction Equation:

$$

\text{5-Acetyl-2-methoxybenzonitrile} + \text{NaSEt} \xrightarrow{\text{DMF, 70–80°C}} \text{this compound} + \text{CH₃SNa}

$$

Optimization Parameters

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 70–80°C | Higher temperatures accelerate reaction but risk side products. |

| Solvent | DMF | Polar aprotic solvent enhances nucleophilicity of NaSEt. |

| Reaction Time | 1 hour | Prolonged durations reduce yield due to decomposition. |

| Stoichiometry | 1:1.2 (substrate:NaSEt) | Excess NaSEt ensures complete demethylation. |

This method achieves yields of 85–90% with high purity, as confirmed by HPLC analysis.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade this compound. A patent detailing hydroxybenzonitrile refining describes a multi-step crystallization process:

Crystallization Protocol

- Heating Phase : Melt the crude product above 98°C to ensure homogeneity.

- Cooling Phase : Gradual cooling to 10–50°C over 5–15 hours to induce crystallization.

- Reheating Phase : Slow reheating to 94–98°C over 8–15 hours to isolate pure crystals.

Yield Improvement : This method enhances purity from 92% to >99%, with a recovery rate of 75–80%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Demethylation | 85–90 | 98 | High | Moderate |

| Oxime Dehydration | N/A | N/A | Moderate | Low |

| Industrial Crystallization | 75–80 | >99 | High | High |

化学反应分析

Types of Reactions

5-Acetyl-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-Acetyl-2-hydroxybenzaldehyde.

Reduction: Formation of 5-Acetyl-2-hydroxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In synthetic organic chemistry, 5-acetyl-2-hydroxybenzonitrile serves as a versatile building block for the synthesis of more complex organic molecules. It is involved in:

- Reactions : Used in nucleophilic substitution reactions due to the presence of the nitrile group.

- Synthesis of Derivatives : Acts as an intermediate in the production of pharmaceutical compounds and agrochemicals.

Biology

The compound is investigated for its potential biological activities, including:

- Fluorophore Applications : Its ability to act as a fluorophore makes it valuable in photochemistry and fluorescence applications.

- Biological Interactions : Studies focus on its interactions with enzymes and receptors, suggesting potential roles as a pharmacophore in drug development .

Medicine

This compound has promising therapeutic applications:

- Antimicrobial Properties : Preliminary studies indicate potential efficacy against various microbial strains.

- Anti-inflammatory and Analgesic Activities : Research suggests that derivatives of this compound may exhibit significant anti-inflammatory effects, making them candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Dyes and Pigments Production : Its chemical stability allows it to be used effectively in dye synthesis.

- Agrochemicals : The compound's reactivity makes it suitable for developing agricultural chemicals.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

-

Fluorescence Applications :

- Research demonstrated that this compound could be effectively used as a fluorescent marker in biological assays, enhancing detection sensitivity due to its fluorescent properties.

- Pharmacokinetic Studies :

作用机制

The mechanism of action of 5-Acetyl-2-hydroxybenzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 5-Acetyl-2-hydroxybenzonitrile with structurally analogous compounds, focusing on substituent effects, physical properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The acetyl group in this compound is electron-withdrawing, directing electrophilic substitution to the para position relative to the hydroxyl group. This contrasts with halogen substituents (Cl, Br), which also withdraw electrons but enhance halogen-bonding interactions critical in drug design .

- The formyl group in 5-Formyl-2-hydroxybenzonitrile offers a reactive aldehyde moiety, enabling Schiff base formation or cyclization reactions, unlike the acetyl group .

Hydrogen Bonding and Crystallography :

- Compounds like 5-Bromo-2-hydroxybenzonitrile exhibit strong intramolecular O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å), stabilizing their crystal structures. Similar interactions are expected in this compound, though the acetyl group may introduce steric hindrance .

Thermal and Solubility Properties: 5-Bromo-2-hydroxybenzonitrile has a higher molecular weight (198.02 g/mol) and melting point compared to the acetyl derivative, likely due to stronger intermolecular forces from bromine . The acetyl group may reduce aqueous solubility compared to the amino or hydroxyl analogs, impacting bioavailability in pharmaceutical contexts .

Applications :

- Halogenated derivatives (Cl, Br) are preferred in drug synthesis for their bioisosteric properties and enhanced binding to biological targets. For example, 5-Bromo-2-hydroxybenzonitrile is used in osteoporosis treatments .

- This compound is leveraged in synthesizing sulfonamide derivatives, as evidenced by its commercial availability for intermediate production .

Research Findings and Data

Structure-Activity Relationships

- Substitution at the 5-position significantly alters electronic and steric profiles:

- Electron-withdrawing groups (e.g., CN, COCH₃) deactivate the aromatic ring, favoring meta/para substitution in further reactions.

- Hydroxyl and nitrile groups enable hydrogen bonding, critical for crystal engineering and molecular recognition .

生物活性

5-Acetyl-2-hydroxybenzonitrile (CAS number 39055-82-8) is an organic compound with notable biological activities attributed to its unique structural features, including an acetyl group and a hydroxyl group on a benzonitrile backbone. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data.

Chemical Structure and Properties

This compound can be characterized by its chemical formula . The presence of both hydroxyl and acetyl groups enhances its reactivity and solubility, making it a valuable compound in medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. The compound's biological effects are primarily mediated through its interaction with various molecular targets, influencing enzyme activity and cellular pathways.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effective inhibition:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in cells. The compound's hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity. Additionally, the nitrile group may facilitate interactions with metal ions in enzyme active sites.

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound to enhance its activity:

- Synthesis of Derivatives : Modifications at the acetyl or hydroxyl positions have led to compounds with improved potency against specific microbial strains.

- Structure-Activity Relationship (SAR) : Investigating how structural changes affect biological activity has provided insights into optimizing the compound for therapeutic use.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the effectiveness of this compound against multi-drug resistant bacteria. The findings indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a treatment for chronic infections.

- Case Study on Cancer Cell Lines : A collaborative research effort demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis in MCF-7 cells, with associated changes in the expression levels of pro-apoptotic and anti-apoptotic proteins.

常见问题

Q. What are the recommended methods for synthesizing 5-Acetyl-2-hydroxybenzonitrile, and how can purity be optimized?

A common approach involves catalytic hydrogenation of protected intermediates. For example, 5-Formyl-2-hydroxybenzonitrile (structurally analogous) is synthesized via hydrogenation using Pd/C (10% w/w) in tetrahydrofuran (THF) under ambient conditions, achieving 80% yield . Key steps include:

- Reagent selection : Palladium on carbon for efficient deprotection.

- Solvent optimization : THF balances solubility and reaction kinetics.

- Purification : Column chromatography or recrystallization to ≥95% purity (HPLC) .

- Analytical validation : Use NMR (¹H/¹³C) and LC-MS to confirm absence of byproducts like unreacted aldehydes or residual solvents .

Q. What safety protocols are critical when handling this compound in the laboratory?

While direct safety data for this compound are limited, structurally similar nitriles (e.g., 2-hydroxybenzonitrile derivatives) require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent hydrolysis-related hazards .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 4°C to prevent oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks. For 5-Bromo-2-hydroxybenzonitrile, single-crystal studies achieved a data-to-parameter ratio of 22.5 and R factor of 0.043 at 125 K .

- Spectroscopy :

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Advanced Research Questions

Q. How does the acetyl group influence the reactivity of this compound in cross-coupling reactions?

The acetyl moiety can act as an electron-withdrawing group, directing electrophilic substitution to the para position. Key considerations:

- Catalyst compatibility : Pd-based catalysts (e.g., Pd(OAc)₂) may require ligands like PPh₃ to stabilize intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may compete for coordination sites .

- Side reactions : Acetyl hydrolysis under basic conditions can form carboxylic acid byproducts; monitor via TLC or in situ IR .

Q. What experimental strategies can resolve contradictions in reported tautomeric equilibria of this compound?

Conflicting data on keto-enol ratios arise from solvent polarity and temperature. Methodological solutions:

- Variable-temperature NMR : Track tautomer populations between 25°C and 60°C in DMSO-d₆ .

- Solvent screening : Compare equilibria in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents .

- Theoretical validation : MD simulations (e.g., Gaussian 16) predict dominant tautomers under specific conditions .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

- Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions; analyze breakdown products (e.g., nitriles → amides) via GC-MS .

- Hydrolytic stability : Test pH-dependent degradation (e.g., 1M HCl vs. NaOH) over 24–72 hours; quantify residual compound via HPLC .

- Microbial degradation : Use soil slurry models with LC-MS/MS to track biotransformation .

Q. What are the challenges in computational modeling of this compound’s electronic excited states?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。